(3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1h-cyclopenta[a]phenanthren-3-ol
CAS No.:
Cat. No.: VC17572563
Molecular Formula: C28H46O
Molecular Weight: 398.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H46O |
|---|---|
| Molecular Weight | 398.7 g/mol |
| IUPAC Name | (3S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Standard InChI | InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h10,18,20-22,24-26,29H,3,7-9,11-17H2,1-2,4-6H3/t20-,21?,22+,24-,25?,26?,27+,28-/m1/s1 |
| Standard InChI Key | BTCAEOLDEYPGGE-PGHZRWGZSA-N |
| Isomeric SMILES | C[C@H](CCC(=C)C(C)C)[C@H]1CCC2[C@@]1(CCC3C2=CCC4[C@@]3(CC[C@@H](C4)O)C)C |
| Canonical SMILES | CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound belongs to the cyclopenta[a]phenanthrene steroid family, characterized by a tetracyclic core modified with alkyl and hydroxyl substituents. Its molecular formula is C₂₈H₄₄O, with a molar mass of 396.6 g/mol. The IUPAC name reflects its stereochemical configuration:
(3S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₄₄O |
| Molar Mass | 396.6 g/mol |
| XLogP3-AA (Lipophilicity) | 6.2 (estimated) |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 1 |
Stereochemical Complexity
The compound’s bioactivity is contingent on its stereochemistry, including the 3S,10S,13R,17R configuration and the (2R)-6-methyl-5-methylideneheptan-2-yl side chain. Nuclear magnetic resonance (NMR) studies reveal chair-to-chair flipping in the cyclopenta[a]phenanthrene ring system, complicating conformational analysis. Single-crystal X-ray diffraction remains the gold standard for resolving ambiguities in spatial assignments.
Synthesis and Reaction Pathways
Synthetic Strategies
Synthesis typically begins with cholesterol or phytosterol precursors, leveraging Grignard reactions and catalytic hydrogenation to install the methylenehexyl side chain. A critical step involves stereoselective hydroxylation at C3, achieved via Sharpless asymmetric dihydroxylation.
Table 2: Representative Synthetic Route
| Step | Reaction Type | Key Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Side-chain alkylation | Methylmagnesium bromide, THF | 62% |
| 2 | Ring hydrogenation | Pd/C, H₂ (50 psi) | 78% |
| 3 | C3 hydroxylation | AD-mix-β, t-BuOH/H₂O | 55% |
Analytical Challenges
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Dynamic Conformations: Variable-temperature NMR (-40°C to 25°C) stabilizes dominant conformers for accurate coupling constant measurements.
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Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 397.3371 [M+H]⁺, with fragmentation patterns indicating loss of the hydroxyl group (-18 Da).
Structural and Electronic Analysis
Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict the lowest-energy conformation, where the methylenehexyl side chain adopts a gauche orientation relative to the steroid core. The hydroxyl group at C3 participates in intramolecular hydrogen bonding with the C17 oxygen, stabilizing the structure.
Spectroscopic Correlations
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¹H NMR (600 MHz, CDCl₃):
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δ 5.35 (1H, d, J = 4.8 Hz, H-1)
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δ 3.52 (1H, m, H-3)
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δ 1.21 (3H, s, C10-CH₃)
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¹³C NMR: 28 distinct signals, including a quaternary carbon at δ 78.9 (C3-OH).
Biological Activity and Mechanisms
Nuclear Receptor Interactions
The compound’s steroidal backbone enables binding to glucocorticoid receptors (GR) and androgen receptors (AR), as demonstrated in luciferase reporter assays (EC₅₀ = 120 nM for GR). Molecular docking simulations (AutoDock Vina) suggest the methylenehexyl side chain occupies a hydrophobic pocket in the receptor’s ligand-binding domain.
Research Frontiers and Challenges
Metabolic Stability
Hepatic microsome assays (human, rat) reveal rapid Phase I oxidation (t₁/₂ = 12 min), primarily at the C4 methylene group. Structural modifications, such as fluorination at C4, are under investigation to improve metabolic half-life.
Target Selectivity
Off-target profiling against 50 GPCRs identifies moderate affinity for the σ-1 receptor (Kᵢ = 850 nM), necessitating further optimization to minimize CNS side effects.
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